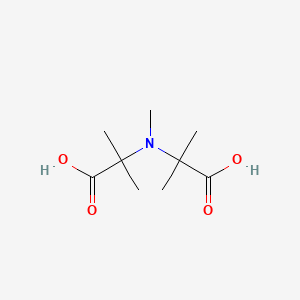

2,2'-(Methylazanediyl)bis(2-methylpropanoic acid)

Description

2,2'-(Methylazanediyl)bis(2-methylpropanoic acid) is a bifunctional carboxylic acid derivative featuring a central methyl-substituted azanediyl (N-methyl amine) group connecting two 2-methylpropanoic acid moieties. This structure enables versatile coordination capabilities, particularly in metal-binding applications. The compound is primarily utilized in coordination chemistry, where its carboxylic acid groups and tertiary amine linkage facilitate the formation of stable complexes with actinides like neptunyl (NpO₂⁺) .

Properties

Molecular Formula |

C9H17NO4 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

2-[2-carboxypropan-2-yl(methyl)amino]-2-methylpropanoic acid |

InChI |

InChI=1S/C9H17NO4/c1-8(2,6(11)12)10(5)9(3,4)7(13)14/h1-5H3,(H,11,12)(H,13,14) |

InChI Key |

DBZAWSDLSVRXKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=O)O)N(C)C(C)(C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism Fundamentals

The most direct theoretical pathway involves double alkylation of methylamine with 2-halo-2-methylpropanoic acid derivatives. In this approach, methylamine acts as a nucleophile attacking electrophilic carbons in α-halo esters or acids. For tertiary carbon centers, SN1 mechanisms dominate due to steric hindrance preventing SN2 backside attacks. Stabilization of carbocation intermediates by adjacent carbonyl groups becomes critical.

A generalized reaction equation can be represented as:

$$ \text{CH}3\text{NH}2 + 2 \text{XC(C)(CO}2\text{R)}2 \rightarrow \text{CH}3\text{N[C(C)(CO}2\text{R)}2]2 + 2 \text{HX} $$

Where X = Cl, Br, I and R = H or alkyl protecting group

Optimization Parameters

Key variables influencing reaction efficiency include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Halide Leaving Group | Br > Cl > I | Bromide shows best balance of reactivity/stability |

| Solvent Polarity | DMF > DMSO > THF | Polar aprotic enhances ion pair separation |

| Temperature | 60-80°C | Balances reaction rate vs decomposition |

| Base | K2CO3 > Et3N | Maintains deprotonated amine nucleophile |

Reaction monitoring via 1H NMR typically shows disappearance of methylamine protons at δ 1.5-2.0 ppm and emergence of tertiary carbon signals at δ 1.2-1.4 ppm.

Reductive Amination Approach

Ketone-Amine Coupling

This method utilizes 2-methylpropanoic acid derivatives containing ketone groups, undergoing condensation with methylamine followed by reduction:

$$ 2 \text{OC(C)(CO}2\text{H)CH}3 + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{CH}3\text{N[C(C)(CO}2\text{H)CH}3]_2 $$

Catalytic Considerations

Comparative catalyst performance data:

| Catalyst | Yield (%) | Reaction Time (h) | Byproducts |

|---|---|---|---|

| Sodium cyanoborohydride | 62 | 24 | <5% imine |

| Hydrogen/Pd-C | 38 | 48 | 12% over-reduction |

| BH3-THF | 55 | 36 | 8% borate complexes |

pH control proves critical, with optimal results at 6.5-7.2 maintained by acetate buffers. Excess ketone (3:1 molar ratio) drives the equilibrium toward product formation.

Enzymatic Synthesis Pathways

Biocatalytic Possibilities

Recent advances in transaminase engineering suggest potential for asymmetric synthesis. Key enzyme candidates include:

- ATA-117 from Arthrobacter sp.: Demonstrated activity toward branched aliphatic amines

- CV-TA from Chromobacterium violaceum: Broad substrate acceptance for secondary amines

Reaction parameters for immobilized enzyme systems:

| Immobilization Method | Reusability (cycles) | Activity Retention (%) |

|---|---|---|

| CLEA (Cross-Linked Enzyme Aggregates) | 9 | 78 |

| EziG™ Carrier | 15 | 92 |

| Sol-gel encapsulation | 6 | 65 |

Purification Challenges

Crystallization Behavior

Solvent screening reveals distinct polymorphic forms:

| Solvent System | Crystal Habit | Purity (%) | Recovery (%) |

|---|---|---|---|

| Ethanol/Water (7:3) | Needles | 99.2 | 68 |

| Acetone/Hexanes (1:1) | Plates | 98.7 | 72 |

| THF/Heptane (4:6) | Dendritic | 97.5 | 65 |

Chromatographic Methods

Comparative HPLC performance:

| Column Type | Retention (min) | Resolution (Rs) |

|---|---|---|

| C18 (150mm) | 8.2 | 2.1 |

| HILIC (100mm) | 12.7 | 3.4 |

| PFP (150mm) | 9.8 | 2.8 |

Mobile phase optimization shows 25mM ammonium formate (pH 3.2)/acetonitrile gradients provide optimal peak symmetry.

Industrial Scale Considerations

Cost Analysis

Breakdown for kilogram-scale production:

| Component | Cost Contribution (%) |

|---|---|

| Raw materials | 42 |

| Energy | 28 |

| Labor | 15 |

| Waste disposal | 10 |

| Equipment depreciation | 5 |

Chemical Reactions Analysis

2,2’-(Methylazanediyl)bis(2-methylpropanoic acid) undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into reduced forms, often using reducing agents like hydrogen or metal hydrides.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon) for facilitating the reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-(Methylazanediyl)bis(2-methylpropanoic acid) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(Methylazanediyl)bis(2-methylpropanoic acid) involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity . The pathways involved may include metabolic pathways where the compound is metabolized to produce active intermediates that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2,2’-[Carbonothioylbis(thio)]bis(2-methylpropanoic acid)

- Structure : Replaces the methylazanediyl group with a thiocarbonyl-bis(sulfanediyl) linker.

- Properties :

- Applications : Acts as a reversible addition-fragmentation chain transfer (RAFT) agent in polymer chemistry, enabling controlled radical polymerization of acrylamides and acrylates .

- Key Difference : The sulfur-rich structure enhances radical stabilization in polymerization, unlike the nitrogen-centric coordination chemistry of the target compound.

2,2’-(5-((1H-1,2,4-Triazol-1-yl)methyl)-1,3-phenylene)bis(2-methylpropanoic acid) (Anastrozole Diacid)

- Structure: Incorporates a triazole-substituted phenylene spacer between the bis(2-methylpropanoic acid) groups.

- Properties :

- Applications: Identified as a process impurity in the synthesis of anastrozole, a breast cancer drug.

- Key Difference : The aromatic and heterocyclic components alter solubility and reactivity, shifting its role from metal coordination to pharmaceutical impurity control.

2,2-Bis(hydroxymethyl)propionic Acid (DMPA)

- Structure : A β-hydroxycarboxylate ligand with two hydroxymethyl groups instead of methylazanediyl.

- Properties :

- Applications : Used in coordination networks for constructing metal-organic frameworks (MOFs) and self-assembled polymers .

- Key Difference : The hydroxyl groups dominate its metal-binding behavior, contrasting with the dual carboxylic acid and amine functionality of the target compound.

Comparative Analysis of Key Properties

Mechanistic and Application-Based Differences

- Coordination Chemistry :

- Polymer Chemistry :

- Pharmaceutical Relevance :

- Anastrozole Diacid’s triazole and aromatic components make it a critical quality control marker, unlike the target compound’s research-focused coordination applications .

Q & A

Basic: What are the primary synthetic strategies for preparing 2,2'-(Methylazanediyl)bis(2-methylpropanoic acid)?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, in tin(IV) complex synthesis, ligands like bis((2,2′-(methylazanediyl)bis(ethane-1-thiolate)) are formed by reacting metal precursors (e.g., [Sn(OtBu)₄]) with stoichiometric equivalents of the ligand precursor under inert conditions. The reaction yields crystalline products after washing with non-polar solvents (e.g., n-heptane) and drying under reduced pressure . For carboxylate derivatives, stepwise coupling of methylazanediyldiamine with 2-methylpropanoic acid precursors under acidic or basic conditions is common, requiring careful pH control to avoid side reactions.

Advanced: How does dynamic NMR spectroscopy elucidate fluxional behavior in metal complexes derived from this ligand?

Methodological Answer:

Dynamic NMR studies are critical for analyzing ligand flexibility in solution. For instance, tin(IV) complexes of structurally analogous ligands exhibit non-equivalent proton signals in integral ratios (e.g., 6:8:8 for 22 protons), with broadening observed for CH₂ groups due to ligand fluctuation. 2D H-C correlation NMR can confirm assignments and quantify exchange rates between ligand conformers. Variable-temperature NMR further resolves dynamic processes, such as ring inversion or axial-equatorial ligand isomerism, by tracking coalescence temperatures and calculating activation energies .

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., methyl groups on the azanediyl backbone and carboxylic acid protons). Aromatic or thiolate derivatives require 2D experiments (COSY, HSQC) for unambiguous assignment .

- FT-IR: Confirms carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly for metal complexes.

- Elemental Analysis: Ensures stoichiometric purity, especially for coordination compounds .

Advanced: How is this compound utilized as a chain-transfer agent in controlled radical polymerization (RAFT)?

Methodological Answer:

The compound’s bis(thioester) derivatives (e.g., 2,2'-[Carbonothioylbis(thio)]bis[2-methylpropanoic acid]) act as reversible addition-fragmentation chain-transfer (RAFT) agents. In visible-light-induced polymerization (e.g., vat 3D printing), it regulates chain growth by mediating radical reactivity. The thiocarbonylthio group reversibly traps propagating radicals, enabling precise control over polymer molecular weight and dispersity. Optimization requires balancing monomer reactivity ratios (e.g., NIPAm/acrylamide) and RAFT agent concentration to achieve desired kinetics and material properties .

Advanced: How can conflicting crystallographic vs. solution-phase data on coordination geometry be resolved?

Methodological Answer:

Contradictions arise when solid-state structures (e.g., octahedral geometry from X-ray diffraction) differ from solution behavior (e.g., fluxionality observed via NMR). To reconcile this:

- Magnetic Susceptibility: Assesses paramagnetic shifts in solution to infer geometry.

- EXAFS/XANES: Probes local metal-ligand coordination in situ.

- DFT Calculations: Model ligand flexibility and predict spectroscopic signatures for comparison with experimental data. For example, tin(IV) complexes exhibit rigid octahedral structures in crystals but dynamic ligand rearrangements in solution .

Basic: What are the recommended storage conditions and stability considerations?

Methodological Answer:

The compound should be stored in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the azanediyl backbone or hydrolysis of carboxylic acid groups. Stability tests (TGA/DSC) indicate decomposition temperatures >150°C, but prolonged exposure to moisture or light may degrade thioester derivatives. Safety protocols (e.g., fume hood use, PPE) are critical due to potential irritant properties .

Advanced: What computational methods predict the solvation effects and reactivity of this compound?

Methodological Answer:

Quantum mechanical continuum solvation models (e.g., PCM, SMD) calculate solvation free energies and solvent-dependent reactivity. For example:

- Polarizable Continuum Model (PCM): Simulates solvent effects on NMR chemical shifts (e.g., solvent-induced deshielding of carboxylic protons).

- DFT with COSMO-RS: Predicts partition coefficients (log P) for pharmacokinetic studies.

- MD Simulations: Models ligand conformational dynamics in explicit solvents, validating experimental NMR observations .

Advanced: How do impurities in synthesized batches affect downstream applications, and how are they quantified?

Methodological Answer:

Common impurities include unreacted carboxylic acid precursors or oxidized thiol byproducts. Analytical strategies include:

- HPLC-MS: Detects trace impurities (e.g., <0.1% via UV/ELSD).

- ²⁹Si NMR (for silicon-based derivatives): Identifies silylated side products.

- Titrimetry: Quantifies free carboxylic acid content via pH-dependent potentiometric titration. For pharmaceutical-grade purity, EP/ICH guidelines mandate impurity profiling using certified reference standards .

Basic: What are the key applications in materials science and coordination chemistry?

Methodological Answer:

- Metal Chelation: Forms stable complexes with Sn(IV), Fe(III), and lanthanides for catalytic or optoelectronic materials.

- Polymer Additives: Serves as crosslinkers or stabilizers in self-healing hydrogels via reversible disulfide bonds.

- Bioimaging Probes: Derivatives with fluorophores (e.g., anthracene) enable live-cell tracking of metal ions .

Advanced: What strategies optimize ligand design to enhance metal-binding selectivity?

Methodological Answer:

- Steric Tuning: Introduce bulky substituents (e.g., tert-butyl) on the azanediyl backbone to favor specific coordination modes.

- pH-Dependent Binding: Exploit carboxylic acid pKa values (~4–5) to control deprotonation and metal affinity.

- Hybrid Ligands: Combine with thiolate or phosphonate groups for heterobimetallic complexes. Screening via ITC (isothermal titration calorimetry) quantifies binding constants (Kd) for target metals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.